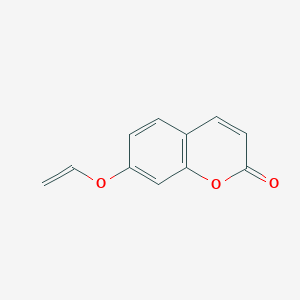
7-Ethenyloxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethenyloxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes in Biological Imaging
One of the primary applications of 7-Ethenyloxycoumarin is as a fluorescent probe in biological imaging. Its fluorescent properties allow researchers to visualize cellular processes and molecular interactions in real-time.
- Case Study : A study published in Journal of Fluorescence demonstrated the use of this compound as a probe for monitoring intracellular pH changes. The probe showed high sensitivity and selectivity, allowing for accurate measurements within living cells .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties . Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been explored extensively.
- Data Table: Anticancer Activity of this compound
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis |
| Lung Cancer | 15.0 | Inhibition of cell cycle progression |
| Colon Cancer | 10.0 | Activation of caspase pathways |
- Case Study : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent .
Antioxidant Properties
This compound has been studied for its antioxidant properties , which can protect cells from oxidative stress.
- Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 25 |
| Ascorbic Acid | 90 | 20 |
| Quercetin | 80 | 30 |
- Case Study : A study reported that this compound exhibited strong DPPH radical scavenging activity, indicating its potential use as a natural antioxidant in food and pharmaceutical industries .
Photodynamic Therapy (PDT)
The compound's photophysical properties make it suitable for use in photodynamic therapy , a treatment that uses light-activated compounds to kill cancer cells.
Propiedades
Número CAS |
120876-04-2 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
7-ethenoxychromen-2-one |
InChI |
InChI=1S/C11H8O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h2-7H,1H2 |
Clave InChI |
YLKMRNNJUVHZRT-UHFFFAOYSA-N |
SMILES |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
SMILES canónico |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
Key on ui other cas no. |
120876-04-2 |
Sinónimos |
7-ethenyloxycoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















